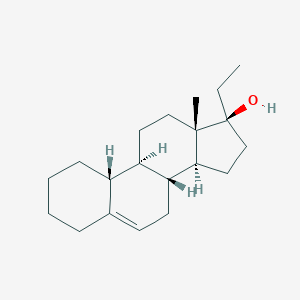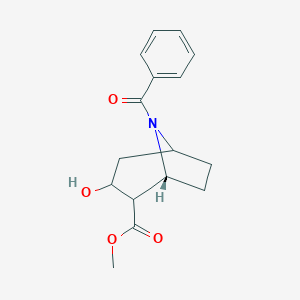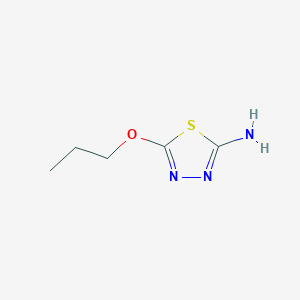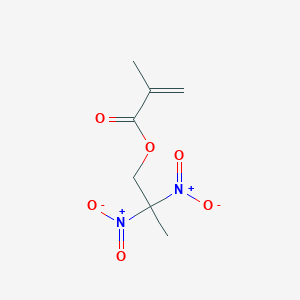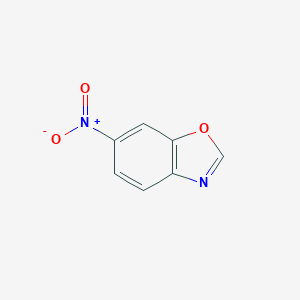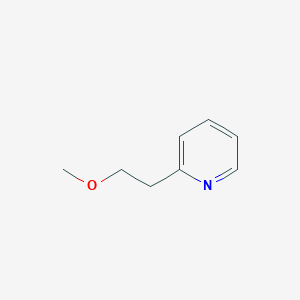
2-(2-Méthoxyéthyl)pyridine
Vue d'ensemble
Description
- Son nom systématique est 2-(2-Méthoxyéthyl)pyridine .
- La structure de la Metyridine comprend un cycle pyridine avec un groupe méthoxyéthyle (CH3OCH2CH2) attaché.
- Elle trouve des applications dans divers domaines en raison de ses propriétés uniques.
Metyridine : est un composé chimique de formule moléculaire C8H11NO et d'un poids moléculaire de 137.17904 g/mol .
Applications De Recherche Scientifique
- Metyridine’s applications span several domains:
Chemistry: It may serve as a building block in organic synthesis.
Biology: Researchers might explore its effects on biological systems.
Medicine: Metyridine could have therapeutic potential.
Industry: Its use in specialized chemical processes or as an intermediate in drug synthesis is possible.
Mécanisme D'action
Biochemical Pathways
Drugs often influence biochemical pathways by interacting with key proteins or enzymes, altering the normal flow of biochemical reactions within cells .
Pharmacokinetics
These properties are crucial for understanding a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Generally, the result of a drug’s action can be observed at both the cellular and molecular levels, such as changes in cell behavior or alterations in molecular pathways .
Action Environment
Environmental factors, including pH, temperature, and the presence of other molecules, can impact a drug’s effectiveness .
Méthodes De Préparation
- La Metyridine peut être synthétisée en utilisant des voies et des conditions réactionnelles spécifiques.
- Malheureusement, les méthodes synthétiques détaillées ne sont pas facilement disponibles dans la littérature à laquelle j'ai accédé. les brevets mentionnent sa préparation .
- Les méthodes de production industrielle peuvent impliquer des modifications de ces voies synthétiques.
Analyse Des Réactions Chimiques
- La Metyridine subit probablement diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
- Les réactifs et les conditions courants pour ces réactions restent non spécifiés.
- Les principaux produits formés à partir de ces réactions dépendraient du type de réaction spécifique.
Applications de la recherche scientifique
- Les applications de la Metyridine s'étendent à plusieurs domaines :
Chimie : Elle peut servir de brique de base en synthèse organique.
Biologie : Les chercheurs pourraient explorer ses effets sur les systèmes biologiques.
Médecine : La Metyridine pourrait avoir un potentiel thérapeutique.
Industrie : Son utilisation dans des procédés chimiques spécialisés ou comme intermédiaire dans la synthèse de médicaments est possible.
Mécanisme d'action
- Le mécanisme d'action de la Metyridine reste insaisissable dans la littérature disponible.
- elle inhibe l'enzyme tyrosine 3-monooxygénase , ce qui affecte la synthèse des catécholamines .
- Des recherches supplémentaires sont nécessaires pour élucider ses cibles moléculaires et ses voies précises.
Comparaison Avec Des Composés Similaires
- Malheureusement, les comparaisons directes avec des composés similaires ne sont pas fournies.
- Les chercheurs peuvent explorer des dérivés de la pyridine apparentés pour mettre en évidence le caractère unique de la Metyridine.
Propriétés
IUPAC Name |
2-(2-methoxyethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-10-7-5-8-4-2-3-6-9-8/h2-4,6H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBVCAWHUSTDOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057624 | |
| Record name | Metyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114-91-0 | |
| Record name | 2-(2-Methoxyethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metyridine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-(2-methoxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Metyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08760H16R0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the research paper focuses specifically on the efficacy of metyridine against Litomosoides carinii microfilariae, where it showed limited activity [], it's important to note that metyridine has been proven effective against other parasites. Metyridine is primarily known for its activity against gastrointestinal roundworms in sheep and cattle. This highlights the specificity of drug activity and the importance of considering the target parasite when evaluating anthelmintic efficacy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B93225.png)
